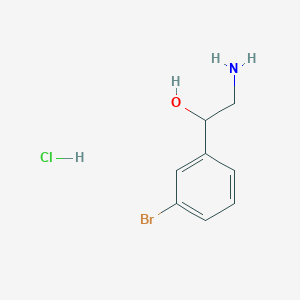

2-Amino-1-(3-bromophenyl)ethanol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-1-(3-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDCEEMCJJUSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621622 | |

| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14615-28-2 | |

| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Amino-1-(3-bromophenyl)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Core Physical and Chemical Data

2-Amino-1-(3-bromophenyl)ethanol hydrochloride is a solid, off-white to light yellow compound.[1] The following table summarizes its key quantitative physical and chemical properties.

| Property | Value | Source |

| CAS Number | 14615-28-2 | [1][2][3] |

| Molecular Formula | C₈H₁₁BrClNO | [1][3] |

| Molecular Weight | 252.54 g/mol | [1][4] |

| Melting Point | 245°C (decomposition) | [1] |

| Physical Form | Solid | [3] |

| Appearance | Off-white to light yellow | [1] |

Experimental Protocols

Detailed experimental data for the physical properties of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride are not extensively available in the public domain. However, the following sections describe standard methodologies that can be employed to determine these properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5][6][7][8]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[5][7] The tube is then tapped to ensure the sample is compact.[5][8]

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For substances that decompose, the temperature at which decomposition begins is noted.

-

Solubility Determination

Understanding the solubility of a compound is crucial for its formulation and delivery.

Methodology:

-

Solvent Selection: A range of solvents, including water, ethanol, and methanol, should be tested.

-

Procedure:

-

A known mass of the compound (e.g., 10 mg) is placed in a vial.[9]

-

A measured volume of the solvent is added incrementally (e.g., 0.1 mL at a time).

-

After each addition, the mixture is vigorously agitated (e.g., vortexed) and visually inspected for dissolution.[9][10] Sonication or gentle warming (to 37°C) can be used to aid dissolution.[9]

-

The process is continued until the solid is completely dissolved.

-

Solubility is expressed in terms of mass per volume (e.g., mg/mL) or as qualitative descriptors (e.g., soluble, sparingly soluble, insoluble).

-

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.[11][12][13][14] Key parameters such as the number of scans, relaxation delay, and pulse sequence are optimized to obtain high-quality spectra.[11]

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.[16]

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[16][17]

-

-

Data Acquisition: The FTIR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption.[18][19] A background spectrum is typically collected and subtracted from the sample spectrum.

-

Data Analysis: The absorption bands are correlated to specific functional groups within the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.[20][21]

-

Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique for this type of molecule, which helps to keep the molecule intact.[20][21][22][23][24]

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer.

-

Data Analysis: The molecular weight of the compound is determined from the mass of the molecular ion. Fragmentation patterns can provide additional structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the physical properties of a chemical compound like 2-Amino-1-(3-bromophenyl)ethanol hydrochloride.

References

- 1. 2-AMINO-1-(3-BROMOPHENYL)ETHANOL HYDROCHLORIDE | 14615-28-2 [amp.chemicalbook.com]

- 2. 2-Amino-1-(3-bromophenyl)ethanol hydrochloride | 14615-28-2 [sigmaaldrich.com]

- 3. 2-Amino-1-(3-bromophenyl)ethanol hydrochloride | 14615-28-2 [sigmaaldrich.com]

- 4. (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride 95% | CAS: 2829292-62-6 | AChemBlock [achemblock.com]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chm.uri.edu [chm.uri.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. books.rsc.org [books.rsc.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 14. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 15. researchgate.net [researchgate.net]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. jascoinc.com [jascoinc.com]

- 18. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 19. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 20. phys.libretexts.org [phys.libretexts.org]

- 21. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 22. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 23. acdlabs.com [acdlabs.com]

- 24. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Amino-1-(3-bromophenyl)ethanol Hydrochloride (CAS 14615-28-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a summary of publicly available technical information on 2-Amino-1-(3-bromophenyl)ethanol hydrochloride. The current body of scientific literature on this specific compound is limited. As such, this guide primarily covers its chemical properties and a known synthesis route for its free base. Detailed information regarding its biological activity, pharmacological properties, and associated signaling pathways is not extensively documented in published research.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride and its related free base. Data is aggregated from various chemical supplier databases.

| Property | Value | Source |

| Chemical Name | 2-Amino-1-(3-bromophenyl)ethanol hydrochloride | Sigma-Aldrich[1] |

| CAS Number | 14615-28-2 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₁₁BrClNO | Sigma-Aldrich[1] |

| Molecular Weight | 252.54 g/mol | Advanced ChemBlocks[2] |

| Purity | Typically >97% | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| IUPAC Name | 2-amino-1-(3-bromophenyl)ethanol;hydrochloride | Sigma-Aldrich[1] |

| Storage Temperature | Ambient | Sigma-Aldrich[1] |

| Free Base Name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | ChemicalBook[3] |

| Free Base CAS | 41147-81-3 | |

| Free Base Mol. Formula | C₈H₁₀BrNO | ChemicalBook[3] |

| Free Base Mol. Weight | 216.08 g/mol | ChemicalBook[3] |

Synthesis

Experimental Protocol: Synthesis of 2-amino-1-(3-bromophenyl)ethan-1-ol[3]

Materials:

-

2-Azido-1-(3-bromo-phenyl)-ethanol (13.8 mmol)

-

Tetrahydrofuran (THF) (40 mL)

-

Water (138 mmol)

-

Triphenylphosphine (27.7 mmol)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-Azido-1-(3-bromo-phenyl)-ethanol (3.38g, 13.8mmol) in THF (40mL), add water (2.48ml, 138mmol) and triphenylphosphine (7.26g, 27.7mmol).

-

Stir the mixture for 2 hours at 50°C.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer twice with 1M HCl.

-

Combine the aqueous washes and neutralize with 1N sodium hydroxide.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting product is 2-amino-1-(3-bromophenyl)ethan-1-ol, isolated as a yellow oil (Yield: 85%).[3]

Note: To obtain the hydrochloride salt (CAS 14615-28-2), a subsequent step involving the treatment of the free base with hydrochloric acid would be necessary, though this specific procedure was not detailed in the referenced source.

Synthesis Workflow

Caption: Workflow for the synthesis of 2-Amino-1-(3-bromophenyl)ethan-1-ol.

Biological Activity and Applications in Drug Development

Currently, there is a notable absence of published scientific literature detailing the biological activity, mechanism of action, or specific applications in drug development for 2-Amino-1-(3-bromophenyl)ethanol hydrochloride. While the amino alcohol structural motif is present in various biologically active molecules, the specific pharmacological profile of this compound remains uncharacterized in the public domain.

Researchers interested in this molecule may consider its potential as a building block in the synthesis of more complex chemical entities. The presence of a primary amine and a secondary alcohol offers versatile points for chemical modification. The bromophenyl group can also be utilized for further functionalization, for instance, through cross-coupling reactions.

Safety Information

Based on supplier safety data sheets, 2-Amino-1-(3-bromophenyl)ethanol hydrochloride is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion and Future Directions

2-Amino-1-(3-bromophenyl)ethanol hydrochloride is a commercially available chemical intermediate. While its synthesis from an azide precursor is documented, its biological properties are not. For drug development professionals and scientists, this compound represents an unexplored chemical entity. Future research could focus on:

-

Screening for activity against various biological targets.

-

Utilizing it as a scaffold for the synthesis of novel compound libraries.

-

Detailed characterization of its physicochemical properties.

Due to the lack of data, no signaling pathway or detailed experimental workflow diagrams for biological assays can be provided at this time. Researchers are encouraged to conduct their own investigations to elucidate the potential of this compound.

References

An In-Depth Technical Guide to (R)-2-amino-2-(3-bromophenyl)ethan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative. Its structure, featuring a phenyl ring substituted with a bromine atom and a stereocenter at the carbon bearing the amino group, makes it a valuable chiral building block in synthetic organic chemistry. This class of compounds, phenylethanolamines, is of significant interest in medicinal chemistry due to their biological activities, often as adrenergic receptor agonists. This technical guide provides an overview of the structure, synthesis, characterization, and potential biological significance of (R)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride, based on available scientific literature for this compound and its close analogs.

Chemical Structure and Properties

The chemical structure of (R)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is characterized by a benzene ring substituted with a bromine atom at the meta-position. Attached to the ring is a two-carbon chain containing a hydroxyl group and an amino group, with a defined stereochemistry at the carbon adjacent to the phenyl ring.

Table 1: Physicochemical Properties [1]

| Property | Value |

| IUPAC Name | (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride |

| Molecular Formula | C₈H₁₁BrClNO |

| Molecular Weight | 252.54 g/mol |

| CAS Number | 2829292-62-6 |

| SMILES | N--INVALID-LINK--C1=CC=CC(Br)=C1.[H]Cl |

| Appearance | Expected to be a solid |

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of chiral 2-amino-2-phenylethanol derivatives typically involves the asymmetric reduction of an α-azido ketone precursor, followed by reduction of the azide to an amine. The final step would be the formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for (R)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of α-Azido-3-bromoacetophenone

-

Materials: 3-Bromoacetophenone, sodium azide, methanol, water.

-

Procedure: To a solution of 3-bromoacetophenone in a mixture of methanol and water, sodium azide is added. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-azido-3-bromoacetophenone.

Step 2: Asymmetric Reduction to (R)-2-azido-1-(3-bromophenyl)ethan-1-ol

-

Materials: α-Azido-3-bromoacetophenone, chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst like (R)-CBS), tetrahydrofuran (THF).

-

Procedure: The α-azido-3-bromoacetophenone is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (e.g., -20°C to 0°C). A solution of the chiral reducing agent is added dropwise. The reaction is stirred at this temperature for several hours. Upon completion, the reaction is quenched carefully with methanol, followed by the addition of dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The enantiomeric excess of the product should be determined using chiral HPLC.

Step 3: Reduction of the Azide to (R)-2-amino-2-(3-bromophenyl)ethan-1-ol

-

Materials: (R)-2-azido-1-(3-bromophenyl)ethan-1-ol, reducing agent (e.g., triphenylphosphine and water, or catalytic hydrogenation with Pd/C), THF.

-

Procedure (Staudinger Reduction): To a solution of (R)-2-azido-1-(3-bromophenyl)ethan-1-ol in THF, triphenylphosphine is added, followed by the addition of water. The mixture is stirred at room temperature or heated gently. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography.

Step 4: Formation of the Hydrochloride Salt

-

Materials: (R)-2-amino-2-(3-bromophenyl)ethan-1-ol, hydrochloric acid (in a suitable solvent like diethyl ether or ethanol).

-

Procedure: The purified (R)-2-amino-2-(3-bromophenyl)ethan-1-ol is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethanol). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum.

Characterization Data (Predicted)

While specific spectral data for (R)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is not available in the searched literature, the expected data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets) in the range of δ 7.0-7.6 ppm. - Methine proton (-CH(OH)-) as a multiplet. - Methylene protons (-CH₂-N) as multiplets. - Protons of the hydroxyl and amino groups (broad singlets, may exchange with D₂O). |

| ¹³C NMR | - Aromatic carbons in the range of δ 120-145 ppm, including the carbon attached to bromine. - Carbon bearing the hydroxyl group (~δ 70-80 ppm). - Carbon bearing the amino group (~δ 50-60 ppm). |

| IR (KBr) | - O-H and N-H stretching vibrations (broad band, ~3200-3500 cm⁻¹). - C-H stretching vibrations (aromatic and aliphatic, ~2850-3100 cm⁻¹). - C=C stretching vibrations (aromatic, ~1450-1600 cm⁻¹). - C-O stretching vibration (~1050-1150 cm⁻¹). - C-Br stretching vibration (~500-600 cm⁻¹). |

| Mass Spec. (ESI+) | - [M+H]⁺ corresponding to the free base (C₈H₁₀BrNO), with a characteristic isotopic pattern for bromine. |

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of (R)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is not currently published. However, its structural similarity to known phenylethanolamine-based drugs suggests it may act as a modulator of adrenergic receptors.

Adrenergic Receptor Agonism

Phenylethanolamines are the backbone of many adrenergic agonists. The stereochemistry at the benzylic carbon and the substitution pattern on the phenyl ring are critical for receptor affinity and selectivity (α vs. β, and β-subtypes). It is plausible that (R)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride could act as an agonist at β-adrenergic receptors, particularly the β3-subtype, which is a common target for this class of compounds.

Potential Signaling Pathway

If this compound acts as a β-adrenergic agonist, it would likely initiate the following signaling cascade:

Caption: Putative signaling pathway for a β-adrenergic agonist.

Activation of the β-adrenergic receptor by an agonist leads to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. In smooth muscle, this typically results in relaxation, while in adipocytes, it can stimulate lipolysis.

Conclusion

(R)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral molecule with potential as a building block in the synthesis of pharmacologically active compounds. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and characterization can be approached using established methodologies for similar chiral amino alcohols. Based on its structural class, it is a candidate for investigation as a β-adrenergic receptor agonist. Further research is required to elucidate its precise synthetic route, confirm its spectroscopic properties, and determine its biological activity and potential therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring the chemistry and pharmacology of this and related compounds.

References

(S)-2-amino-2-(3-bromophenyl)ethan-1-ol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral organic compound belonging to the phenylethanolamine class. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, which are often associated with their interaction with various receptors and enzymes. The presence of a bromine atom on the phenyl ring and the specific stereochemistry at the benzylic carbon are key structural features that are expected to influence its physicochemical properties and biological profile. This technical guide provides a comprehensive overview of the available information on (S)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride, including its properties, synthesis, and potential biological relevance based on related structures.

Physicochemical Properties

A summary of the known physicochemical properties of (S)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride and its corresponding free base is presented in the table below. It is important to note that specific experimental data for the hydrochloride salt, such as melting point and solubility, are not widely reported in the available literature.

| Property | Value | Source(s) |

| Chemical Name | (S)-2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride | N/A |

| CAS Number | 2095772-98-6 | N/A |

| Molecular Formula | C₈H₁₁BrClNO | N/A |

| Molecular Weight | 252.54 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Purity | Typically ≥95% or ≥97% as reported by commercial suppliers | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Not reported | N/A |

| Related Free Base CAS | 209963-05-3 ((S)-isomer) | [1] |

| Related Free Base Formula | C₈H₁₀BrNO | [1] |

| Related Free Base Mol. Wt. | 216.08 g/mol | [1] |

Synthesis

General Synthesis of Racemic 2-amino-1-(3-bromophenyl)ethan-1-ol

The synthesis involves the reduction of an azide intermediate.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-azido-1-(3-bromophenyl)ethanol (1.0 equivalent) in tetrahydrofuran (THF), add water (10 equivalents) and triphenylphosphine (2.0 equivalents).

-

Reaction Conditions: Stir the mixture at 50°C for 2 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl (twice).

-

Combine the aqueous washes and neutralize with 1N sodium hydroxide.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.[2]

-

To obtain the (S)-enantiomer specifically, this synthesis could be modified by starting with an enantiomerically pure azido-alcohol or by employing a chiral reducing agent. The final hydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent.

Logical Flow of Synthesis:

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 2-Amino-1-(3-bromophenyl)ethanol Hydrochloride

This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodologies for 2-Amino-1-(3-bromophenyl)ethanol hydrochloride (CAS No: 14615-28-2).[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

| Parameter | Value |

| IUPAC Name | 2-amino-1-(3-bromophenyl)ethanol hydrochloride |

| CAS Number | 14615-28-2[1][2] |

| Molecular Formula | C₈H₁₁BrClNO[2][3] |

| Molecular Weight | 252.54 g/mol [2][3] |

| Physical Form | Off-white to light yellow solid[2] |

| Melting Point | 245°C (decomposition)[2] |

| InChI Key | ITDCEEMCJJUSBB-UHFFFAOYSA-N |

Spectroscopic Data

Detailed spectroscopic data for the hydrochloride salt is not widely available in the public domain. However, data for the free base, 2-amino-1-(3-bromophenyl)ethan-1-ol (CAS: 41147-81-3), provides valuable insight into the compound's structure.[4]

The following table summarizes the ¹H NMR data for the free base, 2-amino-1-(3-bromophenyl)ethan-1-ol.

Table 1: ¹H NMR Spectroscopic Data of 2-Amino-1-(3-bromophenyl)ethan-1-ol [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | s | 1H | Aromatic C-H |

| 7.41 | d | 1H | Aromatic C-H |

| 7.31-7.20 | m | 2H | Aromatic C-H |

| 4.62 | m | 1H | CH-OH |

| 3.02 | d | 1H | CH₂-NH₂ |

| 2.79 | m | 1H | CH₂-NH₂ |

Note: The spectrum was recorded on a 300 MHz instrument in CDCl₃.[4]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and proposed spectroscopic analysis of the target compound.

This protocol describes the synthesis of the free base via the reduction of an azide precursor.

-

Reaction Setup: Dissolve 2-Azido-1-(3-bromo-phenyl)-ethanol (3.38g, 13.8mmol) in tetrahydrofuran (THF, 40mL).

-

Addition of Reagents: Add water (2.48ml, 138mmol) and triphenylphosphine (7.26g, 27.7mmol) to the solution.

-

Reaction Conditions: Stir the mixture for 2 hours at 50°C.

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Wash the organic layer twice with 1M HCl.

-

Combine the aqueous washes and neutralize with 1N sodium hydroxide.

-

-

Isolation:

-

Extract the neutralized aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the title compound as a yellow oil.[4]

-

The hydrochloride salt can then be prepared by treating the free base with a solution of HCl in a suitable solvent like ether or isopropanol.

Caption: Synthetic workflow for 2-Amino-1-(3-bromophenyl)ethanol hydrochloride.

The following is a general procedure for acquiring NMR spectra, which would be applicable for the analysis of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as the hydrochloride salt has poor solubility in CDCl₃.

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to the specific solvent.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: General workflow for NMR spectroscopic analysis.

References

- 1. equationchemical.com [equationchemical.com]

- 2. 2-AMINO-1-(3-BROMOPHENYL)ETHANOL HYDROCHLORIDE | 14615-28-2 [amp.chemicalbook.com]

- 3. (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride 95% | CAS: 2829292-62-6 | AChemBlock [achemblock.com]

- 4. 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-1-(3-bromophenyl)ethanol Hydrochloride

Disclaimer: Publicly available, detailed experimental ¹H NMR data for 2-Amino-1-(3-bromophenyl)ethanol hydrochloride is limited. This guide presents the available data for the corresponding free base, 2-Amino-1-(3-bromophenyl)ethanol, and provides a detailed analysis and prediction of the spectrum for the hydrochloride salt based on established principles of NMR spectroscopy.

Introduction

2-Amino-1-(3-bromophenyl)ethanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure features a chiral center and distinct proton environments, making ¹H NMR spectroscopy a critical tool for its characterization. The hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility. This guide provides a comprehensive analysis of its expected ¹H NMR spectrum.

¹H NMR Spectral Data of 2-Amino-1-(3-bromophenyl)ethanol (Free Base)

The following table summarizes the reported ¹H NMR spectral data for the free base form of the compound.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.55 | s | 1H | Ar-H (H-2) |

| 7.41 | d | 1H | Ar-H (H-6) |

| 7.31-7.20 | m | 2H | Ar-H (H-4, H-5) |

| 4.62 | m | 1H | CH-OH |

| 3.02 | d | 1H | CH₂-NH₂ |

| 2.79 | m | 1H | CH₂-NH₂ |

Note: The multiplicities 'd' and 'm' are as reported in the source data; specific coupling constants were not provided.[1]

Experimental Protocol (for Free Base)

The referenced ¹H NMR spectrum for the free base was obtained under the following conditions:

-

Spectrometer Frequency: 300 MHz[1]

-

Solvent: Chloroform-d (CDCl₃)[1]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum of 2-Amino-1-(3-bromophenyl)ethanol Hydrochloride

Formation of the hydrochloride salt involves the protonation of the primary amine group to form an ammonium salt (-NH₃⁺Cl⁻). This structural change is expected to induce significant shifts in the ¹H NMR spectrum, primarily for the protons on and adjacent to the ethylamine chain.

Expected Spectral Changes:

-

Amine Protons (-NH₃⁺): The two protons of the free amine (-NH₂) will be replaced by three protons of the ammonium group (-NH₃⁺). These protons are expected to appear as a broad singlet significantly downfield from the original amine signals, likely in the range of 7.5-9.0 ppm in a solvent like DMSO-d₆. In D₂O, these protons would exchange with deuterium and the signal would disappear.

-

Methylene Protons (-CH₂-NH₃⁺): The electron-withdrawing effect of the positively charged ammonium group will deshield the adjacent methylene protons. Consequently, their signals are expected to shift downfield compared to the free base. These two protons are diastereotopic and will likely appear as two distinct multiplets.

-

Methine Proton (-CH-OH): The methine proton, being further from the site of protonation, will experience a smaller downfield shift. It will appear as a multiplet due to coupling with the adjacent methylene protons.

-

Aromatic Protons: The signals for the aromatic protons are expected to be largely unaffected, with only minor shifts possible. The splitting pattern will remain consistent with a 1,3-disubstituted benzene ring.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet.

Structural Assignment and Proton Coupling

The following diagram illustrates the structure of 2-Amino-1-(3-bromophenyl)ethanol and the key proton environments. The coupling relationships between adjacent protons give rise to the observed splitting patterns in the ¹H NMR spectrum.

Figure 1. Molecular structure and proton coupling pathway in 2-Amino-1-(3-bromophenyl)ethanol.

Conclusion

References

Stability and Storage of 2-Amino-1-(3-bromophenyl)ethanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-1-(3-bromophenyl)ethanol hydrochloride (CAS RN: 14615-28-2). Due to the limited availability of public, in-depth stability studies for this specific compound, this document synthesizes general information from safety data sheets and outlines best-practice, hypothetical experimental protocols for stability assessment based on industry standards. This guide is intended to inform researchers and drug development professionals on the proper handling, storage, and stability testing of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride to ensure its integrity for research and development purposes.

Chemical and Physical Properties

2-Amino-1-(3-bromophenyl)ethanol hydrochloride is a phenylethanolamine derivative. A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value |

| IUPAC Name | 2-amino-1-(3-bromophenyl)ethanol;hydrochloride |

| CAS Number | 14615-28-2 |

| Molecular Formula | C₈H₁₁BrClNO |

| Molecular Weight | 252.54 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | Typically ≥97% |

Stability Profile and Incompatibilities

Based on available safety data, 2-Amino-1-(3-bromophenyl)ethanol hydrochloride is considered stable under standard ambient conditions.[1][2] However, specific environmental factors can influence its degradation.

| Stability Factor | Recommendation / Observation |

| General Stability | Stable under normal, ambient conditions.[1][2] |

| Incompatible Materials | Avoid contact with strong oxidizing agents.[1] |

| Hazardous Decomposition | Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide. |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride. The following table summarizes the recommended storage conditions based on vendor-supplied information.

| Storage Parameter | Recommended Condition |

| Temperature | Store in a cool, dry place.[1] Some suppliers recommend refrigeration at 2-8°C.[3] "Ambient Storage" is also noted.[4][5] |

| Atmosphere | Keep in a well-ventilated area.[1] |

| Container | Keep container tightly closed.[1] |

| Light Exposure | Protect from light.[3] |

Hypothetical Experimental Protocols for Stability Assessment

Development of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point for developing a stability-indicating assay. The goal is to achieve baseline separation of the parent compound from all potential degradation products.

| HPLC Parameter | Suggested Starting Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with Acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan, likely around 220 nm or 265 nm) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Forced Degradation Studies

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following are hypothetical stress conditions:

4.2.1. Acidic Hydrolysis

-

Protocol: Dissolve 2-Amino-1-(3-bromophenyl)ethanol hydrochloride in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C and sample at 0, 2, 4, 8, and 24 hours. Neutralize samples before HPLC analysis.

4.2.2. Basic Hydrolysis

-

Protocol: Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate at 60°C and sample at 0, 2, 4, 8, and 24 hours. Neutralize samples before analysis.

4.2.3. Oxidative Degradation

-

Protocol: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) to a concentration of 1 mg/mL. Store at room temperature, protected from light, and sample at 0, 2, 4, 8, and 24 hours.

4.2.4. Thermal Degradation

-

Protocol: Store the solid compound in a controlled temperature oven at 70°C. Sample at 1, 3, 7, and 14 days. Prepare solutions of the stressed solid for HPLC analysis.

4.2.5. Photostability

-

Protocol: Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be stored under the same conditions but protected from light. Analyze both samples after the exposure period.

Visualizations

Workflow for a Forced Degradation Study

Caption: Workflow for a typical forced degradation study.

Plausible Degradation Pathway

Given the structure of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride, a likely degradation pathway under oxidative conditions could involve the oxidation of the secondary alcohol or the primary amine.

Caption: A plausible oxidative degradation pathway.

Hypothetical Signaling Pathway Interaction

As a phenylethanolamine derivative, this compound could potentially interact with adrenergic signaling pathways, similar to other compounds in its class.

Caption: Hypothetical interaction with a G-protein coupled receptor pathway.

Conclusion

2-Amino-1-(3-bromophenyl)ethanol hydrochloride is a stable compound under recommended storage conditions. To ensure its integrity for research and development, it should be stored in a cool, dry, well-ventilated place, protected from light, and in a tightly sealed container. Contact with strong oxidizing agents should be avoided. For definitive stability information, it is imperative that researchers conduct forced degradation studies to identify potential degradation products and establish a validated stability-indicating analytical method. The hypothetical protocols and diagrams provided in this guide offer a framework for such investigations, adhering to standard pharmaceutical industry practices.

References

- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 2. (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride 95% | CAS: 2829292-62-6 | AChemBlock [achemblock.com]

- 3. 2-Amino-1-(3-Bromophenyl)Ethanol Hydrochloride, CasNo.14615-28-2 Aecochem Corp. China (Mainland) [aecochem.lookchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Phenylethanolamine - Wikipedia [en.wikipedia.org]

2-Amino-1-(3-bromophenyl)ethanol hydrochloride material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available material safety data, physicochemical properties, and potential biological significance of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride. Due to the limited availability of in-depth studies on this specific compound, this guide also includes information on structurally related molecules to provide a broader context for its potential applications and handling.

Chemical Identification and Properties

2-Amino-1-(3-bromophenyl)ethanol hydrochloride is a substituted phenylethanolamine derivative. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 14615-28-2 | Sigma-Aldrich |

| Molecular Formula | C₈H₁₁BrClNO | ChemicalBook[1] |

| Molecular Weight | 252.54 g/mol | ChemicalBook[1] |

| Appearance | Off-white to light yellow solid | ChemicalBook[1] |

| Melting Point | 245°C (decomposes) | ChemicalBook[1] |

| Storage Temperature | 2-8°C, protect from light | ChemicalBook[1] |

| Purity | 97% | Sigma-Aldrich |

Safety and Hazard Information

This compound is classified as harmful and requires careful handling in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Signal Word | - | Warning |

| Hazard Statements | H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. | |

| P302+P352 | IF ON SKIN: wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: ChemicalBook[1], Sigma-Aldrich

Toxicological Data

Quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for 2-Amino-1-(3-bromophenyl)ethanol hydrochloride are not available in the reviewed literature. The hazard statements suggest that the compound is harmful through oral, dermal, and inhalation routes of exposure. For context, the oral LD50 for the related compound 2-aminoethanol in rats is reported as 2150 mg/kg bw[2]. However, the presence of the bromophenyl group can significantly alter the toxicological profile.

Experimental Protocols

Synthesis of the Free Base: 2-amino-1-(3-bromophenyl)ethan-1-ol

A common method for the synthesis of the free base involves the reduction of an azide precursor. The following is a representative protocol:

Workflow for the Synthesis of 2-amino-1-(3-bromophenyl)ethan-1-ol

Caption: Synthesis workflow for 2-amino-1-(3-bromophenyl)ethan-1-ol.

Materials:

-

2-Azido-1-(3-bromophenyl)-ethanol

-

Triphenylphosphine

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Brine

Procedure:

-

Dissolve 2-Azido-1-(3-bromophenyl)-ethanol in a mixture of THF and water.[3]

-

Add triphenylphosphine to the solution.[3]

-

Stir the mixture for 2 hours at 50°C.[3]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.[3]

-

Wash the organic layer twice with 1M HCl.[3]

-

Combine the aqueous washes and neutralize with 1N NaOH.[3]

-

Extract the neutralized aqueous mixture with ethyl acetate.

-

Wash the organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]

-

Filter and concentrate the solution in vacuo to obtain the final product as a yellow oil.[3]

To obtain the hydrochloride salt, the resulting free base would typically be dissolved in a suitable solvent and treated with a solution of hydrogen chloride.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 2-Amino-1-(3-bromophenyl)ethanol hydrochloride, its structural similarity to other 2-amino-1-phenylethanol derivatives suggests potential interactions with adrenergic and dopaminergic systems. For instance, some derivatives of 2-amino-2-phenylethanol have been investigated as β2-adrenoceptor agonists.[4] The general class of phenylethanolamines, which includes endogenous neurotransmitters like noradrenaline, are known to modulate sympathetic nervous system functions.[5]

Hypothetical Signaling Pathway for a β2-Adrenoceptor Agonist

References

- 1. 2-AMINO-1-(3-BROMOPHENYL)ETHANOL HYDROCHLORIDE | 14615-28-2 [amp.chemicalbook.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-Amino-1-phenylethanol hydrochloride | 4561-43-7 [smolecule.com]

Synthesis of 2-Amino-1-(3-bromophenyl)ethanol Hydrochloride from 3-Bromoacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride, a valuable intermediate in pharmaceutical research and development. The synthesis commences with the readily available starting material, 3-bromoacetophenone, and proceeds through a multi-step sequence involving bromination, amination, and reduction. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format for easy comparison, and includes a visual representation of the synthetic workflow.

Introduction

Phenylethanolamine derivatives are a critical class of compounds in medicinal chemistry, often serving as key structural motifs in various therapeutic agents. The title compound, 2-Amino-1-(3-bromophenyl)ethanol hydrochloride, incorporates a bromo-substituted phenyl ring, an amino group, and a hydroxyl group, making it a versatile building block for the synthesis of more complex molecules with potential biological activity. The synthetic pathway outlined herein is a logical and practical approach for laboratory-scale preparation, utilizing common and well-established chemical transformations.

Overall Synthetic Pathway

The synthesis of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride from 3-bromoacetophenone can be achieved through a three-step reaction sequence as illustrated in the workflow diagram below. The key transformations are:

-

α-Bromination: The synthesis begins with the selective bromination of the α-carbon of 3-bromoacetophenone to yield 2-bromo-1-(3-bromophenyl)ethanone.

-

Amination: The resulting α-bromo ketone is then converted to the corresponding primary amine, 2-amino-1-(3-bromophenyl)ethanone, via a nucleophilic substitution reaction.

-

Reduction and Salt Formation: The carbonyl group of the amino ketone is subsequently reduced to a hydroxyl group to form 2-amino-1-(3-bromophenyl)ethanol. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Caption: Synthetic workflow for 2-Amino-1-(3-bromophenyl)ethanol hydrochloride.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methodologies for analogous transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone (α-Bromination)

This procedure describes the α-bromination of 3-bromoacetophenone using N-bromosuccinimide (NBS) as the brominating agent, which is generally preferred over liquid bromine for its ease of handling and selectivity.

Materials:

-

3-Bromoacetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoacetophenone (1.0 eq) in anhydrous carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-bromo-1-(3-bromophenyl)ethanone by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

| Parameter | Value/Condition | Reference |

| Starting Material | 3-Bromoacetophenone | - |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1][2][3] |

| Initiator | Benzoyl peroxide (BPO) or AIBN | [1] |

| Solvent | Carbon tetrachloride or Acetonitrile | [1][2] |

| Reaction Temperature | Reflux | [1] |

| Typical Yield | 70-85% (for analogous reactions) | [1] |

| Product m.p. | 49-50 °C | [4] |

Step 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone (Amination)

The Delépine reaction provides a convenient method for the synthesis of primary amines from alkyl halides using hexamethylenetetramine (hexamine).[5][6][7][8][9]

Materials:

-

2-Bromo-1-(3-bromophenyl)ethanone

-

Hexamethylenetetramine (Hexamine)

-

Chloroform or Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) in chloroform or ethanol.

-

Add hexamethylenetetramine (1.1 eq) to the solution and stir the mixture at room temperature or with gentle heating. A precipitate of the quaternary ammonium salt will form.

-

Filter the salt and wash it with the solvent.

-

Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours to effect hydrolysis.

-

After cooling, a precipitate of ammonium chloride may form, which can be removed by filtration.

-

The filtrate is then concentrated, and the residue is treated with a sodium hydroxide solution to liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to afford 2-amino-1-(3-bromophenyl)ethanone.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Bromo-1-(3-bromophenyl)ethanone | - |

| Aminating Agent | Hexamethylenetetramine | [5][6][7][9] |

| Solvent (Salt Formation) | Chloroform or Ethanol | [5][6][9] |

| Hydrolysis Conditions | Ethanolic HCl, reflux | [5][6][7][9] |

| Typical Yield | 70-90% (for analogous reactions) | [6] |

Step 3: Synthesis of 2-Amino-1-(3-bromophenyl)ethanol and its Hydrochloride Salt

The final step involves the reduction of the ketone functionality to an alcohol using sodium borohydride, followed by the formation of the hydrochloride salt.[10][11][12][13][14]

Materials:

-

2-Amino-1-(3-bromophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Diethyl ether or other suitable non-polar solvent for precipitation

Procedure for Reduction:

-

Dissolve 2-amino-1-(3-bromophenyl)ethanone (1.0 eq) in methanol or ethanol in a flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-1-(3-bromophenyl)ethanol as the free base.

Procedure for Hydrochloride Salt Formation:

-

Dissolve the crude 2-amino-1-(3-bromophenyl)ethanol in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

-

To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-Amino-1-(3-bromophenyl)ethanol hydrochloride.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Amino-1-(3-bromophenyl)ethanone | - |

| Reducing Agent | Sodium borohydride (NaBH₄) | [10][11][12][14] |

| Solvent | Methanol or Ethanol | [12][13] |

| Reaction Temperature | 0 °C to room temperature | [12][13] |

| Salt Formation Reagent | HCl in ether or isopropanol | - |

| Typical Yield | >85% (for analogous reductions) | [11] |

Quantitative Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product in this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 3-Bromoacetophenone | C₈H₇BrO | 199.04 | Liquid | - |

| 2-Bromo-1-(3-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | Solid | 49-50[4] |

| 2-Amino-1-(3-bromophenyl)ethanone | C₈H₈BrNO | 214.06 | Solid | - |

| 2-Amino-1-(3-bromophenyl)ethanol | C₈H₁₀BrNO | 216.08 | Oil | - |

| 2-Amino-1-(3-bromophenyl)ethanol hydrochloride | C₈H₁₁BrClNO | 252.54 | Solid | - |

Conclusion

This technical guide outlines a robust and adaptable synthetic route for the preparation of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride from 3-bromoacetophenone. The described methodologies utilize standard organic chemistry techniques and readily available reagents, making this synthesis accessible for most research and development laboratories. The provided protocols and quantitative data serve as a valuable resource for scientists and professionals engaged in the synthesis of pharmaceutical intermediates and other fine chemicals. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scribd.com [scribd.com]

- 7. Delépine reaction - Wikipedia [en.wikipedia.org]

- 8. Delépine amine synthesis | Semantic Scholar [semanticscholar.org]

- 9. Delepine reaction [organic-chemistry.org]

- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. webassign.net [webassign.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Chiral Amino Alcohols: A Cornerstone in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. Their inherent chirality and bifunctional nature, possessing both an amino and a hydroxyl group, make them invaluable synthons for the construction of enantiomerically pure active pharmaceutical ingredients (APIs), natural products, and chiral ligands. This guide provides a comprehensive overview of the core synthetic strategies for producing chiral amino alcohols, detailed experimental protocols for key reactions, and a summary of their applications in drug development.

Core Strategies for the Asymmetric Synthesis of Chiral Amino Alcohols

The synthesis of enantiomerically pure amino alcohols can be broadly categorized into several key approaches, each with distinct advantages. The choice of strategy often depends on the desired structure, scalability, and the availability of starting materials.

Synthesis from the Chiral Pool

One of the most established methods for obtaining chiral amino alcohols is through the reduction of readily available α-amino acids, which are constituents of the "chiral pool." This approach leverages the high enantiopurity of natural amino acids to produce the corresponding amino alcohols with retention of stereochemistry.

Key Features:

-

High Enantiopurity: The enantiomeric excess (ee) of the resulting amino alcohol is typically very high, reflecting the purity of the starting amino acid.

-

Readily Available Starting Materials: The 20 proteinogenic amino acids provide a diverse and often inexpensive source of chirality.

-

Structural Limitations: The diversity of the final product is constrained by the side chains of the naturally occurring amino acids.

A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including amino alcohols. Proline and its derivatives are particularly effective catalysts for these transformations.

Proline-Catalyzed Mannich Reaction: A prominent example is the asymmetric three-component Mannich reaction between a ketone, an aldehyde, and an amine, catalyzed by (S)-proline. This reaction furnishes β-amino ketones with high diastereo- and enantioselectivity, which can then be reduced to the corresponding 1,3-amino alcohols. A variation involves the use of hydroxyacetone as the ketone component, leading to α-hydroxy-β-amino ketones, direct precursors to 1,2-amino alcohols.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize the quantitative data for various key synthetic methods, providing a comparative look at their efficiency and stereoselectivity across different substrates and catalysts.

Table 1: (S)-Proline-Catalyzed Mannich Reaction of Ketones, Aldehydes, and Anilines

| Entry | Ketone | Aldehyde | Amine | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Acetone | 4-Nitrobenzaldehyde | 4-Anisidine | 50 | >95:5 | 94 |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | 4-Anisidine | 90 | >95:5 | >99 |

| 3 | Hydroxyacetone | Benzaldehyde | 4-Anisidine | 85 | 19:1 | 99 |

Table 2: Asymmetric Reductive Amination of α-Hydroxy Ketones with Engineered Amine Dehydrogenases (AmDHs)

| Entry | Substrate (α-Hydroxy Ketone) | AmDH Variant | Conversion (%) | ee (%) |

| 1 | 1-Hydroxy-2-butanone | SpAmDH-wh84 | >99 | >99 |

| 2 | 1-Hydroxy-2-pentanone | LfAmDH-M₀ | >99 | >99 |

| 3 | 3-Hydroxy-2-butanone | GsAmDH-mh174 | 99 | >99 |

| 4 | 1-Hydroxy-1-phenyl-2-propanone | LfAmDH-M₃ | >99 | >99 |

Table 3: Copper-Catalyzed Enantioselective Aminoallylation of Ketones

| Entry | Ketone | Ligand | Yield (%) | dr (anti:syn) | er |

| 1 | Acetophenone | (R,R)-Ph-BPE | 70 | 13:1 | 99:1 |

| 2 | 2-Butanone | (R,R)-Ph-BPE | 75 | 13:1 | >99:1 |

| 3 | Cyclohexyl methyl ketone | (R,R)-Ph-BPE | 81 | 10:1 | 99:1 |

| 4 | 4-Methoxyacetophenone | (R,R)-Ph-BPE | 68 | 12:1 | 98:2 |

Table 4: Asymmetric Transfer Hydrogenation of α-Amino Ketones

| Entry | Substrate (α-Amino Ketone) | Catalyst | Yield (%) | ee (%) |

| 1 | 2-Amino-1-phenylethanone | RuCl[(S,S)-Teth-TsDpen] | 91 | >99.9 |

| 2 | 2-Amino-1-(4-methoxyphenyl)ethanone | RuCl[(S,S)-Teth-TsDpen] | 93 | 99.3 |

| 3 | 2-(Methylamino)-1-phenylethanone | RuCl[(S,S)-Teth-TsDpen] | 93 | 99.3 |

| 4 | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | RuCl[(S,S)-Teth-TsDpen] | - | >99 |

Experimental Protocols: Key Methodologies in Detail

This section provides detailed experimental procedures for some of the most significant and widely used methods for synthesizing chiral amino alcohols.

General Procedure for Proline-Catalyzed Three-Component Mannich Reaction

This protocol describes a representative procedure for the synthesis of a β-amino ketone, a precursor to a 1,3-amino alcohol.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (e.g., p-anisidine) (1.1 mmol)

-

Ketone (e.g., acetone, 10 mL)

-

(S)-Proline (0.2 mmol, 20 mol%)

-

Dimethyl sulfoxide (DMSO) (if required)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).

-

Add the ketone (e.g., 10 mL of acetone). If the aldehyde or amine has poor solubility in the ketone, a co-solvent such as DMSO can be used (e.g., DMSO/ketone 4:1).

-

Add (S)-proline (20 mol%) to the mixture.

-

Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-48 hours).

-

Upon completion, quench the reaction with deionized water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-20% ethyl acetate in hexanes) to yield the pure β-amino ketone.

Biocatalytic Asymmetric Reductive Amination of an α-Hydroxy Ketone using an Engineered Amine Dehydrogenase (AmDH)

This protocol outlines the general steps for the enzymatic synthesis of a chiral 1,2-amino alcohol.

Materials:

-

α-Hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone)

-

Engineered Amine Dehydrogenase (AmDH) (lyophilized powder or cell-free extract)

-

NADH or NADPH cofactor

-

Cofactor regeneration system (e.g., glucose dehydrogenase (GDH) and glucose)

-

Ammonium formate buffer (e.g., 1 M, pH 8.5)

-

Reaction vessel (e.g., Eppendorf tube or stirred reactor)

Procedure:

-

Prepare the reaction mixture by dissolving the α-hydroxy ketone substrate (e.g., 50 mM), NAD(P)H cofactor (e.g., 1 mM), and the components of the cofactor regeneration system (e.g., glucose and GDH) in the ammonium formate buffer.

-

Initiate the reaction by adding the AmDH enzyme (a predetermined optimal concentration).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the conversion of the substrate to the product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by boiling for 5 minutes).

-

Centrifuge the mixture to remove the precipitated protein.

-

The supernatant containing the chiral amino alcohol can be further purified if necessary, for example, by extraction or chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for Pharmaceutical Intermediates

This protocol is a gram-scale synthesis of a norepinephrine precursor, a key intermediate in the synthesis of several pharmaceutical drugs.[1]

Materials:

-

α-Amino ketone HCl salt (1a) (10 g)

-

RuCl[(S,S)-Teth-TsDpen] (catalyst, 0.2 mol%)[1]

-

Formic acid/triethylamine (5:2 azeotrope)

-

Aqueous 28% NH₄OH

-

Suitable reaction vessel and standard laboratory glassware

Procedure:

-

To a suitable reaction vessel, add the α-amino ketone HCl salt (1a, 10 g scale).[1]

-

Add the catalyst RuCl[(S,S)-Teth-TsDpen] at a loading of 0.2 mol %.[1]

-

Introduce the formic acid/triethylamine azeotrope, which serves as the hydrogen source.

-

Stir the reaction mixture at the designated temperature until the reaction is complete, monitoring by TLC or HPLC.

-

Upon completion, initiate direct crystallization from the reaction mixture by adding aqueous 28% NH₄OH.[1]

-

Isolate the product by filtration.

-

Wash the isolated solid with an appropriate solvent and dry to obtain the norepinephrine precursor.[1]

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships in the synthesis and application of chiral amino alcohols.

Caption: Catalytic cycle of the proline-catalyzed three-component Mannich reaction.

Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Caption: Experimental workflow for biocatalytic asymmetric reductive amination.

Applications in Drug Development

Chiral amino alcohols are prevalent structural motifs in a wide array of therapeutic agents. Their defined stereochemistry is often crucial for the selective interaction with biological targets such as enzymes and receptors, which is fundamental to the efficacy and safety of many drugs.[2]

Examples of APIs Derived from or Containing Chiral Amino Alcohols:

-

(R)-Norepinephrine: A neurotransmitter and hormone used to treat low blood pressure. Its synthesis can be achieved via the asymmetric transfer hydrogenation of an α-amino ketone precursor.[3][4]

-

(R)-Phenylephrine: A selective α1-adrenergic receptor agonist used as a decongestant.[3][5] Its synthesis has been accomplished through various asymmetric methods, including those employing chiral catalysts.[3][5]

-

HIV Protease Inhibitors: Many HIV protease inhibitors, such as Saquinavir, incorporate chiral amino alcohol moieties, which are critical for their binding to the viral enzyme.

-

Taxol® (Paclitaxel) Side Chain: The side chain of the potent anticancer drug Taxol® is a derivative of a chiral amino alcohol, and its stereochemistry is essential for its biological activity.[2]

-

Ethambutol: An antibiotic used to treat tuberculosis. A key intermediate in its synthesis is a chiral vicinal amino alcohol, which can be prepared using engineered amine dehydrogenases.[6]

The continued development of efficient and highly stereoselective synthetic routes to chiral amino alcohols is an area of intense research and industrial importance, as these compounds will undoubtedly remain central to the discovery and production of new and improved medicines.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scihorizon.com [scihorizon.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-Amino-1-(3-bromophenyl)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantiosemissive synthesis of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride, a valuable chiral building block in pharmaceutical development. The synthesis is achieved through a robust three-step sequence: N-protection of the starting aminoketone, highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of the resulting ketone, and subsequent deprotection with concurrent hydrochloride salt formation. This methodology delivers the target compound with high enantiopurity and good overall yield.

Introduction

Chiral β-amino alcohols are critical structural motifs found in numerous biologically active compounds and pharmaceutical agents. The precise stereochemical control during their synthesis is paramount as different enantiomers often exhibit distinct pharmacological and toxicological profiles. 2-Amino-1-(3-bromophenyl)ethanol hydrochloride is a key intermediate for the synthesis of various therapeutics, making its efficient and stereoselective preparation a significant focus in process chemistry and drug discovery.

The synthetic strategy outlined herein employs a protection-reduction-deprotection sequence, ensuring high enantioselectivity and chemical yield. The key transformation is the asymmetric reduction of a prochiral ketone using a chiral oxazaborolidine catalyst, a reaction widely recognized for its reliability and predictability.[1][2]

Overall Synthetic Scheme

The enantioselective synthesis of (R)-2-Amino-1-(3-bromophenyl)ethanol hydrochloride proceeds via the following three steps:

-

N-Protection: The amino group of 2-amino-3'-bromoacetophenone is protected with a tert-butyloxycarbonyl (Boc) group to prevent interference in the subsequent reduction step.

-

Enantioselective Reduction: The N-Boc protected ketone is asymmetrically reduced to the corresponding (R)-alcohol using the Corey-Bakshi-Shibata (CBS) reduction methodology.[2][3]

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the hydrochloride salt of the chiral amino alcohol is formed in situ.[4][5]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of (R)-2-Amino-1-(3-bromophenyl)ethanol hydrochloride

| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | N-Protection | 2-Amino-3'-bromoacetophenone | tert-butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) | Dichloromethane (DCM) | >95 | N/A |

| 2 | Enantioselective Reduction | tert-butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate | (R)-tert-butyl (2-(3-bromophenyl)-2-hydroxyethyl)carbamate | (R)-2-Methyl-CBS-oxazaborolidine, Borane dimethyl sulfide complex (BMS) | Tetrahydrofuran (THF) | ~90 | >98 |

| 3 | Deprotection & Salt Formation | (R)-tert-butyl (2-(3-bromophenyl)-2-hydroxyethyl)carbamate | (R)-2-Amino-1-(3-bromophenyl)ethanol hydrochloride | HCl in Dioxane | Dioxane/Methanol | >95 | >98 |

Experimental Protocols

Protocol 1: N-Protection of 2-Amino-3'-bromoacetophenone

This protocol describes the protection of the primary amine of 2-amino-3'-bromoacetophenone with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

2-Amino-3'-bromoacetophenone

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-amino-3'-bromoacetophenone (1 equivalent) in dichloromethane (DCM), add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate as a crude product, which can be used in the next step without further purification.

Protocol 2: Enantioselective CBS Reduction of N-Boc-2-amino-3'-bromoacetophenone

This protocol details the asymmetric reduction of the N-protected aminoketone to the corresponding chiral alcohol using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.[3][6]

Materials:

-

tert-butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane dimethyl sulfide complex (BMS, 2 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Syringes

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a Schlenk flask under an inert atmosphere (nitrogen or argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents, 1 M solution in toluene).

-

Cool the flask to 0 °C and slowly add borane dimethyl sulfide complex (0.6 equivalents, 2 M solution in THF) dropwise. Stir for 10 minutes at 0 °C.

-

In a separate flask, dissolve tert-butyl (2-(3-bromophenyl)-2-oxoethyl)carbamate (1 equivalent) in anhydrous THF.

-

Slowly add the solution of the ketone to the pre-formed catalyst-borane complex at 0 °C over a period of 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl and stir for another 30 minutes.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-